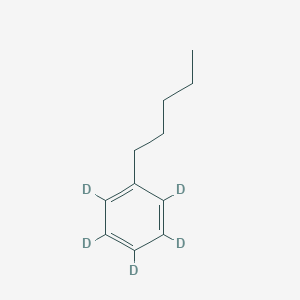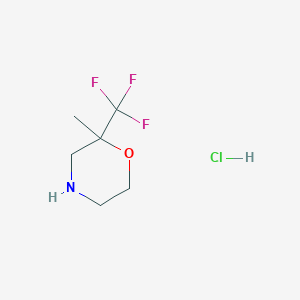
2-Methyl-2-(trifluoromethyl)morpholine hydrochloride
Overview
Description
“2-Methyl-2-(trifluoromethyl)morpholine hydrochloride” is an organic compound with the CAS Number: 1848952-59-9 . It has a molecular weight of 205.61 and its IUPAC Name is this compound . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F3NO.ClH/c1-5(6(7,8)9)4-10-2-3-11-5;/h10H,2-4H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 205.61 . The storage temperature is at room temperature .Scientific Research Applications
Neurokinin-1 Receptor Antagonist Development
2-Methyl-2-(trifluoromethyl)morpholine hydrochloride has been studied as a component in the development of orally active neurokinin-1 (h-NK1) receptor antagonists. These compounds are of interest due to their potential in treating conditions such as emesis and depression. The water-soluble derivative, noted for its high affinity and long central duration of action, demonstrates significant effectiveness in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Innovative Synthetic Methodologies
Several studies have focused on developing novel synthetic pathways for various derivatives of this compound. These methods emphasize improvements in yield, reaction conditions, and the synthesis of structurally unique compounds. Examples include the synthesis of diverse morpholine derivatives, such as 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol hydrochloride, showcasing the adaptability of the synthetic approaches (Cheng Chuan, 2011).
Antidepressive Activity Evaluation
Research into this compound has also extended into evaluating the antidepressive activity of its derivatives. A study focusing on 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride demonstrated promising results in mice forced swimming tests, indicating the potential of these compounds in antidepressant therapy (Tao Yuan, 2012).
Polymorphic Study of Pharmaceutical Compounds
The compound's polymorphism has been a subject of study, particularly in the context of pharmaceutical compound crystallization. Research on (2R,3S)-2-([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholine hydrochloride, a structurally related compound, explored its crystallization in multiple polymorphic forms, which is critical for understanding its stability and formulation in pharmaceutical applications (Skrdla et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(trifluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-5(6(7,8)9)4-10-2-3-11-5;/h10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKOZPKCDVLASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1848952-59-9 | |
| Record name | 2-methyl-2-(trifluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




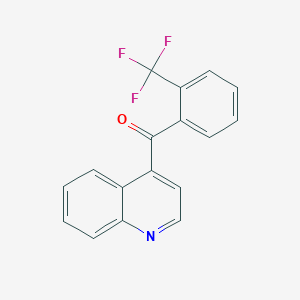
![7-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1459443.png)

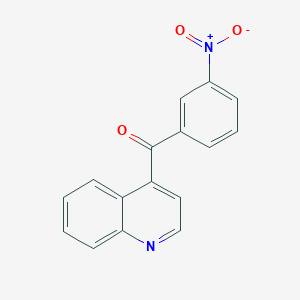
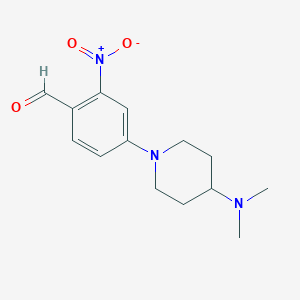
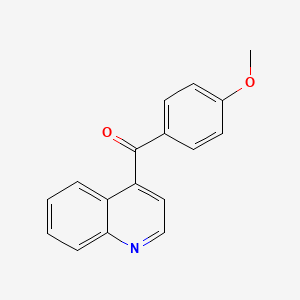
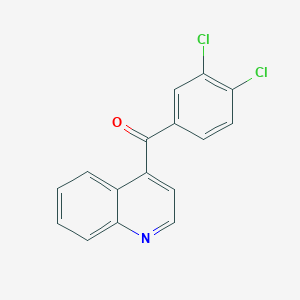

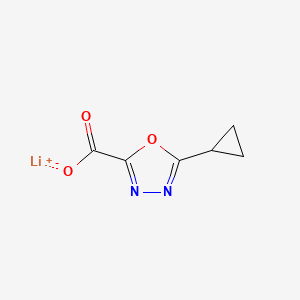
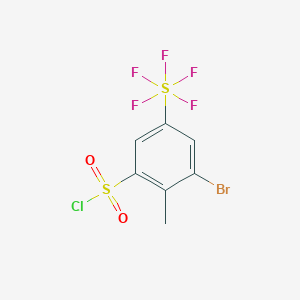
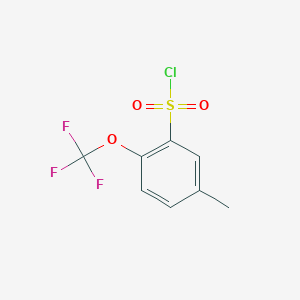
![2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1459458.png)
